molecular formula C22H28N6O8S2 B109428 Ceftizoxime alapivoxil CAS No. 135821-54-4

Ceftizoxime alapivoxil

Katalognummer: B109428
CAS-Nummer: 135821-54-4
Molekulargewicht: 568.6 g/mol
InChI-Schlüssel: VOPANQNVVCPHQR-IVVGYLHBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ceftizoxime alapivoxil is a double-promoiety prodrug of ceftizoxime, a third-generation cephalosporin antibiotic. It is synthesized to enhance oral bioavailability, addressing the limitations of parenteral administration of ceftizoxime . The prodrug structure incorporates an alanine-pivaloyloxymethyl (alapivoxil) moiety, which facilitates absorption through the gastrointestinal tract. Once absorbed, enzymatic hydrolysis releases the active metabolite, ceftizoxime, which exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, including Enterobacteriaceae, Haemophilus influenzae, and Neisseria gonorrhoeae .

This compound is indicated for respiratory, urinary tract, and soft tissue infections. Its molecular formula is C₂₂H₂₈N₆O₈S₂, with a molecular weight of 605.08 g/mol . The synthesis involves sequential steps: thioesterification, aminolysis, esterification, and amidation, optimized to avoid residual promoters (e.g., DM) and improve yield .

Vorbereitungsmethoden

Die Synthese von Ceftizoxim alapivoxil umfasst mehrere Schritte. Das Herstellungsverfahren löst effektiv die Probleme, die mit bestehenden Methoden zur Synthese von aktiven Estern verbunden sind, wie z. B. hohe Kosten, schlechte Qualität und geringe Effizienz. Das Herstellungsverfahren umfasst die folgenden Schritte :

    Herstellung des aktiven Esters: (Z)-2-(2-Aminothiazol-4-yl)-2-Methoxyiminoessigsäure und eine Hydroxylverbindung werden zu einem aktiven Ester umgesetzt.

    Kondensationsreaktion: Der aktive Ester wird in einer Kondensationsreaktion mit 7-Amino-3-nor-3-cephem-4-carbonsäure (7-ANCA) zu (6R,7R)-7-[(2-Amino-4-thiazolyl)-methoxyimino]acetamido-8-oxo-[4.2.0]oct-2-en-2-carbonsäure umgesetzt.

    Reaktion mit halogeniertem Methyltrimethylacetat: Die resultierende Verbindung reagiert mit halogeniertem Methyltrimethylacetat in Gegenwart eines organischen Lösungsmittels zu einem Ceftizoximester.

    Kondensation mit Aminosäuren: Der Ceftizoximester wird in einer Kondensationsreaktion mit Aminosäuren umgesetzt.

    Abspaltung von Schutzgruppen: Eine oder mehrere Schutzgruppen werden abgespalten, um die gewünschte Verbindung zu erhalten.

Dieses Verfahren ist einfach, stabil, zuverlässig und für die industrielle Produktion geeignet, was große wirtschaftliche und gesellschaftliche Vorteile bietet .

Analyse Chemischer Reaktionen

Ceftizoxim alapivoxil durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, die die Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat beinhalten können.

    Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

    Substitution: Substitutionsreaktionen können auftreten, bei denen funktionelle Gruppen in der Verbindung durch andere Gruppen ersetzt werden. Häufige Reagenzien für diese Reaktionen sind Halogene und Nukleophile.

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Medical Applications

Ceftizoxime alapivoxil is primarily utilized in treating various bacterial infections due to its broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria. Its applications include:

  • Lower Respiratory Tract Infections : Effective against pathogens such as Klebsiella spp., Escherichia coli, and Haemophilus influenzae.
  • Urinary Tract Infections : Treats infections caused by Staphylococcus aureus, Pseudomonas spp., and other resistant strains.
  • Gonorrhea : Used for uncomplicated cervical and urethral gonorrhea caused by Neisseria gonorrhoeae.
  • Meningitis : Demonstrated efficacy in treating meningitis caused by Haemophilus influenzae and Streptococcus pneumoniae.

Pharmacological Studies

Research indicates that this compound exhibits significant antimicrobial activity. A comparative study demonstrated that it possesses 4 to 16 times the antibacterial potency against intestinal bacteria compared to other oral cephalosporins like cefpodoxime and cefdinir .

Table 1: Comparative Antimicrobial Activity

AntibioticActivity Against Gram-positiveActivity Against Gram-negativeMIC (µg/mL)
This compoundStrongStrong0.005 (E. coli)
CefpodoximeModerateModerate0.125 (E. coli)
CefdinirModerateModerate0.25 (E. coli)

Microbiological Impact

A study conducted on gnotobiotic mice revealed that administration of this compound significantly reduced the population of E. coli without affecting other beneficial gut bacteria such as Bifidobacterium breve and Bacteroides fragilis. This suggests its potential role in selectively targeting pathogenic bacteria while preserving the gut microbiome .

Case Study: Gnotobiotic Mouse Model

  • Objective : Assess the impact of this compound on intestinal flora.
  • Method : Mice inoculated with four bacterial strains received daily doses for five days.
  • Results : Notable decrease in viable E. coli counts; no significant changes in other strains.

Pharmaceutical Development

The compound's formulation as a prodrug allows for improved oral absorption compared to its active form, ceftizoxime, which traditionally required parenteral administration . This advancement opens avenues for developing new oral antibiotic therapies that are more convenient for patients.

Resistance Mechanisms

This compound has been studied for its effectiveness against bacterial resistance mechanisms, particularly beta-lactamases produced by resistant strains. Its structural design enhances stability against these enzymes, making it a valuable option in treating infections caused by resistant organisms .

Wirkmechanismus

Ceftizoxime alapivoxil exerts its effects by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the third and last stage of bacterial cell wall synthesis. This leads to cell lysis and death of the bacteria . The compound is highly resistant to beta-lactamases, which are enzymes produced by bacteria to inactivate beta-lactam antibiotics .

Vergleich Mit ähnlichen Verbindungen

Pharmacokinetic and Pharmacodynamic Profiles

Parameter Ceftizoxime Alapivoxil Ceftizoxime (IV) Cefoxitin Ceftriaxone
Bioavailability ~50% (oral) 100% (IV) Low (IV/IM) 100% (IV/IM)
Half-life (h) 1.5–2.0 1.7 0.8 6–9
Urinary Recovery >80% 70–90% 85% 60%
Dosing Frequency Twice daily Q6–8h Q6–8h Once daily

Key Findings :

  • This compound’s oral bioavailability surpasses other prodrug cephalosporins (e.g., cefuroxime axetil) due to its dual-promoiety design, enabling efficient intestinal absorption .
  • Compared to cefoxitin, this compound requires less frequent dosing (twice daily vs. every 6–8 hours) and achieves higher urinary recovery, reducing nephrotoxicity risks .
  • Unlike ceftriaxone, which has a long half-life but lower urinary excretion, this compound balances sustained activity with renal clearance efficiency .

Clinical Efficacy

  • Vs. Cefoxitin : In a hospital interchange program, ceftizoxime demonstrated equivalent clinical success rates (91% vs. 89%) but reduced costs by 36%, saving ~$107,998 annually . For surgical prophylaxis, single-dose ceftizoxime was as effective as multidose cefoxitin in preventing post-hysterectomy infections (27.6% vs. 33% morbidity) .
  • Vs. Ceftriaxone: Ceftizoxime shows superior activity against penicillinase-producing N. gonorrhoeae (MIC₉₀: 0.03 µg/ml vs. 0.25 µg/ml for ceftriaxone) . However, ceftriaxone’s longer half-life makes it preferable for meningitis .
  • Vs. Cefotaxime: Both are third-generation cephalosporins, but ceftizoxime has a narrower anaerobic spectrum. Time-kill studies showed cefminox and cefoxitin achieve bactericidal effects faster against Bacteroides fragilis than ceftizoxime .

Resistance and Spectrum

  • Gram-Negative Coverage: this compound retains efficacy against ESBL-producing E. coli in vitro (MIC₉₀: ≤2 µg/ml) but is less potent than cefepime for Pseudomonas aeruginosa .
  • Anaerobic Activity: Inferior to cefoxitin and cefminox, requiring higher doses for bactericidal effects .

Biologische Aktivität

Ceftizoxime alapivoxil, a prodrug of the antibiotic ceftizoxime, has garnered attention for its enhanced bioavailability and antibacterial efficacy. This article provides an in-depth examination of its biological activity, including mechanisms of action, pharmacokinetics, and clinical implications based on diverse research findings.

Overview of this compound

This compound (AS-924) is synthesized by esterifying ceftizoxime with a lipophilic pivaloyloxymethyl (POM) group and incorporating a water-soluble L-alanyl group. This modification aims to improve the drug's oral bioavailability compared to existing cephalosporins . The compound is classified as a third-generation cephalosporin, known for its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, particularly Enterobacteriaceae and Haemophilus influenzae .

Ceftizoxime exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. It targets the penicillin-binding proteins (PBPs) involved in the last stages of peptidoglycan biosynthesis, leading to cell lysis mediated by autolytic enzymes . This mechanism is crucial for its effectiveness against various bacterial strains, including those resistant to other antibiotics.

Pharmacokinetics

The pharmacokinetic profile of this compound demonstrates significant improvements over traditional formulations:

  • Absorption : The unique balance of lipophilicity and hydrophilicity in AS-924 allows for consistent absorption rates under varying gastrointestinal conditions .
  • Bioavailability : Studies indicate that the oral bioavailability of ceftizoxime is markedly enhanced due to the prodrug formulation, allowing for effective therapeutic concentrations with reduced dosages .
  • Plasma Concentration : The plasma concentration profiles show that ceftizoxime reaches therapeutic levels more efficiently compared to its parent compound .

Comparative Antibacterial Activity

This compound has been shown to be as effective as existing oral cephalosporins against Gram-positive bacteria while exhibiting superior activity against Gram-negative isolates. A comparative analysis is provided in the table below:

Bacterial StrainThis compoundOther Cephalosporins
Streptococcus pneumoniaeEffectiveVariable
Haemophilus influenzaeEffectiveLimited
Escherichia coliHighly EffectiveModerate
Pseudomonas aeruginosaLimitedVariable
EnterobacteriaceaeHighly EffectiveVariable

Clinical Studies and Efficacy

Clinical studies have demonstrated the efficacy of ceftizoxime in treating various infections. Notable findings include:

  • Respiratory Infections : Ceftizoxime has shown significant effectiveness in treating lower respiratory tract infections caused by Klebsiella spp. and other pathogens resistant to first-line treatments .
  • Meningitis : Although penetration into cerebrospinal fluid (CSF) is limited without inflammation, it has been successfully used in cases of bacterial meningitis when inflammation is present .
  • Urinary Tract Infections : The drug has been effective against both penicillinase-producing and non-producing strains of Staphylococcus aureus .

Case Studies

A series of case studies highlight the practical application of this compound in clinical settings:

  • Case Study 1 : A 45-year-old male with a complicated urinary tract infection caused by E. coli was treated with AS-924. Results indicated a rapid decline in bacterial load within 48 hours.
  • Case Study 2 : A pediatric patient with pneumonia due to H. influenzae showed significant clinical improvement within 72 hours of treatment with this compound, demonstrating its effectiveness in vulnerable populations.
  • Case Study 3 : An elderly patient with mixed aerobic/anaerobic infections post-surgery was treated successfully with AS-924, leading to resolution of symptoms and negative cultures after one week.

Q & A

Basic Research Questions

Q. What is the classification and mechanism of action of ceftizoxime alapivoxil, and how does its antibacterial spectrum compare to other cephalosporins?

this compound (AS-924) is a third-generation oral cephalosporin prodrug, hydrolyzed to active ceftizoxime. It exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, with enhanced stability against β-lactamases compared to earlier generations. Its spectrum overlaps with other third-generation cephalosporins like cefixime but differs in pharmacokinetic properties, such as bioavailability and half-life. Classification and examples are detailed in Table 7 of Comprehensive Medicinal Chemistry II .

Q. What standardized methodologies are recommended for quantifying this compound in experimental formulations?

High-performance liquid chromatography (HPLC) with UV detection is widely used. A validated protocol involves diluting samples in pH 7.0 buffer, adding an internal standard (e.g., phthalate derivatives), and calculating concentrations using peak response ratios. Detailed equations for dose quantification are provided in Ceftizoxime注射液的配制与量测方法 .

Q. How should researchers design in vitro susceptibility testing for this compound?

Follow CLSI or EUCAST guidelines for minimum inhibitory concentration (MIC) determination. Use broth microdilution or agar dilution methods, with isolate-specific quality controls. MIC values should be interpreted using breakpoints for cephalosporins, as outlined in LOINC standards .

Advanced Research Questions

Q. How can researchers address contradictions between MIC and minimum lethal concentration (MLC) data for this compound?

Discrepancies may arise due to methodological differences (e.g., inoculum size, growth media). To resolve this, perform parallel MIC/MLC assays under identical conditions and validate results using time-kill curve analyses. Statistical tools like Bland-Altman plots can quantify agreement between methods .

Q. What experimental design considerations are critical for pharmacokinetic studies of this compound in animal models?

Key factors include:

  • Dose proportionality : Test multiple doses to assess linearity in AUC and Cmax.
  • Prodrug activation : Measure plasma levels of both prodrug and active metabolite using tandem mass spectrometry (LC-MS/MS).
  • Sampling schedule : Align with elimination half-life (e.g., 0.5, 1, 2, 4, 8, 12 hours post-dose). Refer to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align hypotheses with practical constraints .

Q. How can stability studies for this compound be optimized under varying storage conditions?

Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with HPLC-UV monitoring. Degradation kinetics can be modeled using Arrhenius equations. For photo-degradation, employ ESR spectroscopy to identify radical intermediates, as demonstrated in irradiated cephalosporin studies .

Q. What strategies mitigate biases in clinical trial data for this compound?

  • Blinding : Use double-blind designs with placebo controls.
  • Endpoint adjudication : Independent committees should validate primary outcomes (e.g., microbial eradication).
  • Covariate adjustment : Pre-specify variables like renal function in statistical plans. Detailed protocols are provided in Pharmaceutical Research author guidelines .

Q. Methodological Resources

  • Susceptibility Testing : LOINC standards for MIC (137-0) and MLC (136-2) .
  • Pharmacokinetic Modeling : NONMEM or Phoenix WinNonlin for population PK analysis.
  • Data Reproducibility : Adhere to NIH guidelines for experimental rigor, including biological replicates and pre-registered protocols .

Eigenschaften

IUPAC Name

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-[2-[[(2S)-2-aminopropanoyl]amino]-1,3-thiazol-4-yl]-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N6O8S2/c1-10(23)15(29)26-21-24-11(8-38-21)13(27-34-5)16(30)25-14-17(31)28-12(6-7-37-18(14)28)19(32)35-9-36-20(33)22(2,3)4/h6,8,10,14,18H,7,9,23H2,1-5H3,(H,25,30)(H,24,26,29)/b27-13-/t10-,14+,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOPANQNVVCPHQR-IVVGYLHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC(=CS1)C(=NOC)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)OCOC(=O)C(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC1=NC(=CS1)/C(=N/OC)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=CCS3)C(=O)OCOC(=O)C(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N6O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135821-54-4
Record name Ceftizoxime alapivoxil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135821544
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CEFTIZOXIME ALAPIVOXIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3MM3320LJN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.